Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a benzyl group and a hydroxyl group The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Esterification: The final step involves the esterification of the nitrogen atom with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Benzyl halides and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxyl and benzyl groups allows for specific binding interactions, while the tert-butyl ester group provides steric hindrance that can influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate: Similar structure with a fluorine atom instead of a benzyl group.
Tert-butanesulfinamide: Used in the synthesis of N-heterocycles and has similar steric properties due to the tert-butyl group.
Uniqueness
Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the combination of its chiral pyrrolidine ring, benzyl group, and tert-butyl ester group. This combination provides distinct reactivity and selectivity, making it valuable in various synthetic and research applications.
Biological Activity
Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine core, which is known for conferring various biological activities. The molecular formula is C14H19N1O3, with a molecular weight of 251.31 g/mol. The structural features include:
- A tert-butyl group that enhances lipophilicity.
- A benzyl substituent that may influence receptor interactions.
- A hydroxyl group that can participate in hydrogen bonding, potentially enhancing solubility and bioactivity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific biological activities of this compound may include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as arginase, which plays a role in the urea cycle and nitric oxide synthesis. This inhibition can lead to increased levels of nitric oxide, a signaling molecule involved in various physiological processes.
- Receptor Modulation: The compound may act as a modulator at various receptors, potentially influencing pathways related to pain, inflammation, and neuroprotection.
Pharmacological Studies
Several studies have explored the pharmacological effects of related compounds:
- Neuroprotective Effects: Compounds with a similar pyrrolidine structure have demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating oxidative stress pathways and reducing apoptosis in neuronal cells.
- Anti-inflammatory Activity: Research has shown that related compounds can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory conditions.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Key findings from the literature include:
- Substituent Effects: The presence of bulky groups like tert-butyl enhances lipophilicity and may improve cell membrane permeability, while hydroxyl groups can enhance binding affinity through hydrogen bonding interactions with target proteins.
- Chirality: The specific stereochemistry (3R,4S) is essential for maintaining biological activity. Changes in chirality can significantly affect receptor binding and overall efficacy.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of a related pyrrolidine derivative in an animal model of Alzheimer's disease. Results showed that the compound reduced amyloid-beta plaque formation and improved cognitive function scores compared to controls.
Case Study 2: Anti-inflammatory Response
In vitro studies using macrophage cell lines demonstrated that treatment with similar compounds resulted in decreased levels of TNF-alpha and IL-6, key mediators of inflammation. This suggests potential therapeutic applications for treating chronic inflammatory diseases.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNMALSXCZGXFW-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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